4-Acetyl-1-(thiazol-2-yl)piperazine
Description
4-Acetyl-1-(thiazol-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with an acetyl group at the 4-position and a thiazol-2-yl moiety at the 1-position. This structure combines the conformational flexibility of piperazine with the aromatic and electronic properties of thiazole, making it a versatile scaffold in medicinal chemistry. The acetyl group enhances solubility and modulates electronic effects, while the thiazole ring contributes to π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C9H13N3OS |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C9H13N3OS/c1-8(13)11-3-5-12(6-4-11)9-10-2-7-14-9/h2,7H,3-6H2,1H3 |
InChI Key |
RKOMMBKEIJUDQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations
Linker and Substituent Impact: The acetyl group in this compound provides distinct electronic effects compared to acetamide or alkyl linkers in analogs.
Thiazole Modifications :
- Replacement of thiazole with benzo[d]thiazole () increases aromatic surface area, favoring interactions with hydrophobic pockets in enzymes or receptors .
- Fluorophenyl-substituted thiazoles () enhance lipophilicity and bioavailability, as seen in FAAH-targeted PET tracers .
Piperazine Substituents: Piperazine rings with benzyl or phenyl groups () improve binding affinity to adenosine receptors (e.g., hA2AAR Ki = 58 nM vs. 594 nM for piperidine analogs) . Bulky substituents (e.g., phenylethyl or para-substituted phenyl) reduce activity, highlighting the need for optimized steric effects .
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